

Pyrazinetetracarboxylic acid crystal structure analysis

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Compound of Interest

Compound Name: Pyrazinetetracarboxylic acid

CAS No.: 43193-60-8

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Title: **Pyrazinetetracarboxylic Acid (PTCA):** Structural Analysis, Synthesis Protocols, and Crystal Engineering Applications

Executive Summary

Pyrazine-2,3,5,6-tetracarboxylic acid (PTCA) represents a high-symmetry, multidentate ligand of significant interest in crystal engineering and reticular chemistry. Unlike simple carboxylic acids, PTCA possesses four carboxyl groups attached to a pyrazine core, creating a rigid, planar node capable of bridging multiple metal centers. This guide provides a technical roadmap for the synthesis, purification, and crystallographic analysis of PTCA, with a specific focus on its role as a linker in Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.^[1]

Molecular Architecture & Crystallographic Fundamentals

The PTCA molecule (

) is defined by its centrosymmetric pyrazine ring substituted with four carboxyl groups.^[2] Its crystallographic utility stems from two competing interaction modes:

- Chelation: The

-chelating pockets allow for stable 5-membered ring formation with transition metals.[2]

- Supramolecular Assembly: The four carboxyl groups act as hydrogen bond donors/acceptors, often leading to the formation of extensive hydrogen-bonded organic frameworks (HOFs) or hydrated solvates rather than anhydrous single crystals.[2]

Crystallographic Challenges

Obtaining X-ray quality single crystals of the pure parent acid is notoriously difficult due to its high polarity and tendency to form microcrystalline powders or hydrates.[2]

- Common Phase: PTCA Dihydrate () [1][2]
- Crystal System: Typically Monoclinic or Triclinic (depending on solvation).[1][2]
- Space Group Determination: Researchers must often rely on powder X-ray diffraction (PXRD) for phase identification, reserving Single Crystal XRD (SC-XRD) for its metal complexes or ester derivatives.[2]

Synthesis & Purification Protocol

The synthesis of PTCA is a classic oxidation of tetramethylpyrazine (TMP).[2] While conceptually simple, the isolation of high-purity acid requires strict pH control to manage the solubility of the intermediate salts.

Reaction Mechanism

[1][2]

Step-by-Step Protocol

Materials:

- Tetramethylpyrazine (TMP)[1][2]
- Potassium Permanganate () [1][2]

- Deionized Water
- Concentrated HCl (37%)[2]

Workflow:

- Oxidation: Suspend TMP (1 eq) in water.[2] Slowly add (8-10 eq) while heating to reflux (90-100°C). Critical: Add oxidant in portions to prevent thermal runaway.[2]
- Reflux: Maintain reflux for 12–24 hours until the purple permanganate color persists (indicating excess).
- Reduction of Excess: Add a small amount of ethanol to reduce excess to .[2]
- Filtration: Filter the hot solution through a Celite pad to remove the dark brown precipitate. The filtrate contains the soluble potassium salt of PTCA.
- Acidification (Crystallization):
 - Cool the clear filtrate to 0–5°C.[2]
 - Dropwise addition of conc.[2] HCl until pH < 1.[2]
 - Observation: PTCA precipitates as a white/off-white solid.[2]
- Purification: Recrystallize from hot water or dilute HCl to remove potassium ions.



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Figure 1: Synthesis workflow for **Pyrazinetetracarboxylic acid** via permanganate oxidation.

Structural Analysis Workflow

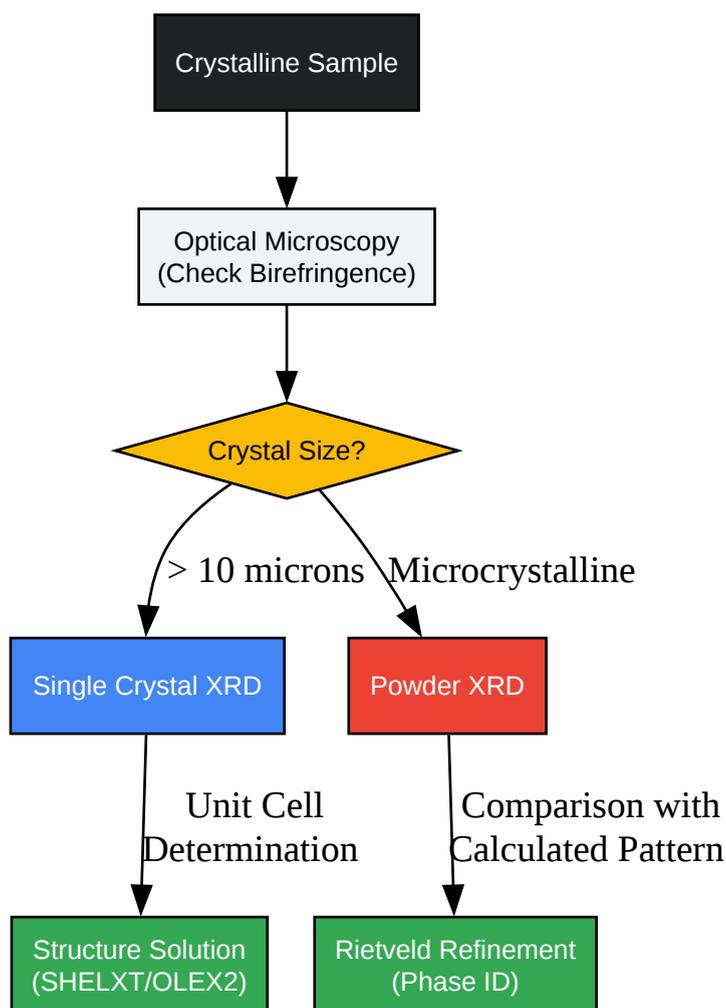
To validate the structure, a multi-technique approach is required. The high oxygen content makes the material prone to decarboxylation at high temperatures, necessitating careful thermal analysis.

A. Thermal Analysis (TGA/DSC)

- Dehydration: 80°C – 150°C. Weight loss corresponds to lattice water (if dihydrate).[1][2]
- Decomposition: > 260°C. Decarboxylation occurs, leading to ring fragmentation.[2]
- Note: Do not heat above 200°C during drying if the crystal structure is to be preserved.[2]

B. X-Ray Diffraction Logic

The following diagram outlines the decision tree for structural solution, distinguishing between the pure acid and its metal complexes.



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Figure 2: Decision matrix for crystallographic characterization of PTCA and its derivatives.

Application in Crystal Engineering (MOFs)

PTCA is a "privileged ligand" for constructing Metal-Organic Frameworks due to its ability to bridge up to four metal centers.[2]

Coordination Modes

- Bis-chelating: Uses N and adjacent carboxylate O to bind metal ions (common with Cu(II), Zn(II)).[1][2]
- Bridging: Carboxylates extend outward to form 3D porous networks.[2]

Case Study: Lanthanide-PTCA Frameworks

Reaction of PTCA with Lanthanide nitrates (

) under solvothermal conditions often yields 3D frameworks with high thermal stability and luminescent properties.[1][2]

- Protocol: PTCA +

in

/Ethanol

MOF Crystals.

- Structure: Typically crystallizes in high-symmetry space groups (e.g., Orthorhombic Pnma or Monoclinic C2/c) depending on the lanthanide radius.[1][2]

Data Summary Table

Parameter	Specification / Observation
Formula	
Molar Mass	256.13 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in hot water, DMSO, DMF; Insoluble in non-polar solvents
pKa Values	Polyprotic; first pKa approx 1.8 (strong acid due to electron-deficient ring)
Primary Hazard	Irritant (Eyes/Skin/Respiratory)
CSD Refcode	Note: Pure acid structure is rare; search for derivatives like PZTCA

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